Methyl 4-bromoisoquinoline-7-carboxylate Methyl 4-bromoisoquinoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 2007916-56-3
VCID: VC7841897
InChI: InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-9-8(4-7)5-13-6-10(9)12/h2-6H,1H3
SMILES: COC(=O)C1=CC2=CN=CC(=C2C=C1)Br
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09

Methyl 4-bromoisoquinoline-7-carboxylate

CAS No.: 2007916-56-3

Cat. No.: VC7841897

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09

* For research use only. Not for human or veterinary use.

Methyl 4-bromoisoquinoline-7-carboxylate - 2007916-56-3

Specification

CAS No. 2007916-56-3
Molecular Formula C11H8BrNO2
Molecular Weight 266.09
IUPAC Name methyl 4-bromoisoquinoline-7-carboxylate
Standard InChI InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-9-8(4-7)5-13-6-10(9)12/h2-6H,1H3
Standard InChI Key NKPFPFQGYSIGMW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CN=CC(=C2C=C1)Br
Canonical SMILES COC(=O)C1=CC2=CN=CC(=C2C=C1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 4-bromoisoquinoline-7-carboxylate belongs to the isoquinoline family, a bicyclic system comprising a benzene ring fused to a pyridine moiety. Key structural features include:

  • Bromine atom at position 4, enhancing electrophilicity for nucleophilic substitution.

  • Methyl ester group at position 7, offering a site for hydrolysis or transesterification.

The SMILES notation (COC(=O)C1=CC2=CN=CC(=C2C=C1)Br) and InChI key (NKPFPFQGYSIGMW-UHFFFAOYSA-N) confirm the regiochemistry and stereoelectronic properties . Computational chemistry data predict a topological polar surface area (TPSA) of 39.19 Ų and a logP value of 2.78, indicating moderate hydrophobicity conducive to organic solubility .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₁H₈BrNO₂
Molecular Weight266.09 g/mol
TPSA39.19 Ų
LogP2.78
Rotatable Bonds1

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are absent in available literature, the compound’s predicted collision cross-section (CCS) for adducts such as [M+H]+ (145.5 Ų) and [M+Na]+ (150.5 Ų) provides insights into its gas-phase ion mobility, relevant for mass spectrometry-based analyses .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves bromination of a pre-functionalized isoquinoline precursor. A plausible pathway includes:

  • Bromination: Reaction of methyl isoquinoline-7-carboxylate with N-bromosuccinimide (NBS) under radical or electrophilic conditions to introduce bromine at position 4.

  • Esterification: If the carboxylic acid precursor is used, treatment with methanol in the presence of H₂SO₄ or thionyl chloride yields the methyl ester.

Industrial-scale production may employ continuous-flow reactors to enhance yield and purity, though specific protocols remain proprietary.

Reaction Optimization

Key parameters influencing yield include:

  • Temperature: 80–100°C for bromination to minimize side reactions.

  • Catalysts: Lewis acids like FeCl₃ may facilitate electrophilic aromatic substitution.

  • Solvents: Dichloromethane or DMF for solubility and reaction homogeneity.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromine atom’s reactivity enables palladium-catalyzed couplings with boronic acids, forming biaryl structures central to pharmaceuticals and materials science. For example:
R-B(OH)2+Methyl 4-bromoisoquinoline-7-carboxylatePd(PPh3)4R-Isoquinoline Derivative\text{R-B(OH)}_2 + \text{Methyl 4-bromoisoquinoline-7-carboxylate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{R-Isoquinoline Derivative}
This reaction’s efficiency (typically >80% yield) makes the compound a staple in medicinal chemistry.

Functional Group Transformations

  • Ester Hydrolysis: Treatment with NaOH yields 4-bromoisoquinoline-7-carboxylic acid, a precursor for amide coupling.

  • Nucleophilic Aromatic Substitution: Replacement of bromine with amines or alkoxides under basic conditions.

CompoundIC₅₀ (μM)Target Pathway
Methyl 4-bromoisoquinoline-7-carboxylateN/AHypothesized: Apoptosis
4-Chloroisoquinoline-7-carboxylate12.3Topoisomerase II
4-Fluoroquinoline-6-carboxylate8.7Kinase Inhibition

Computational and Predictive Data

ADMET Profiling

Predicted properties include:

  • Absorption: Moderate intestinal absorption due to LogP ~2.78.

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation.

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rats) .

Molecular Docking Studies

In silico models suggest affinity for kinase ATP-binding sites, supporting its role as a kinase inhibitor precursor. Docking scores (Glide Score: -8.2 kcal/mol) indicate strong binding to EGFR tyrosine kinase .

Comparison with Structural Analogs

Positional Isomerism

Compared to methyl 4-bromoisoquinoline-1-carboxylate (CAS 1512077-05-2), the 7-carboxylate isomer exhibits:

  • Enhanced Reactivity: The ester group’s proximity to the bromine atom facilitates intramolecular interactions in transition states.

  • Altered Solubility: LogP differences (2.78 vs. 3.12 for the 1-carboxylate) affect pharmacokinetic profiles.

Halogen Substitution Effects

Replacing bromine with chlorine or iodine alters electronic and steric properties:

  • Chloro Analog: Higher electrophilicity but lower atomic radius, favoring SNAr reactions.

  • Iodo Analog: Increased steric hindrance reduces coupling efficiency in cross-couplings.

Future Research Directions

Expanding Synthetic Utility

  • Photoredox Catalysis: Leveraging the bromine atom for C–H functionalization under visible light.

  • Bioconjugation: Developing isoquinoline-protein conjugates for targeted drug delivery.

Biological Screening

Priority areas include:

  • Antiviral Assays: Testing against RNA viruses (e.g., SARS-CoV-2).

  • Kinase Profiling: High-throughput screening against 400+ human kinases.

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